molecular formula C22H22FN3O2S B11161684 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11161684
M. Wt: 411.5 g/mol
InChI Key: PBXBHWROUJNKGZ-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methoxyphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of green solvents and sustainable practices is becoming increasingly important in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action for 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . This compound may also modulate the activity of neurotransmitters and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H22FN3O2S/c1-28-18-8-6-17(7-9-18)25-10-12-26(13-11-25)21(27)14-16-15-29-22(24-16)19-4-2-3-5-20(19)23/h2-9,15H,10-14H2,1H3

InChI Key

PBXBHWROUJNKGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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